molecular formula C14H12O4 B11789757 Methyl 5-(4-methylbenzoyl)furan-2-carboxylate

Methyl 5-(4-methylbenzoyl)furan-2-carboxylate

Cat. No.: B11789757
M. Wt: 244.24 g/mol
InChI Key: YIWCERMEGOHSDE-UHFFFAOYSA-N
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Description

Methyl 5-(4-methylbenzoyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methylbenzoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-methylbenzoyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methylbenzoyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4-methylbenzoyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the production of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(4-methylbenzoyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and generating reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-methylbenzoyl)furan-2-carboxylate is unique due to the presence of the methylbenzoyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

methyl 5-(4-methylbenzoyl)furan-2-carboxylate

InChI

InChI=1S/C14H12O4/c1-9-3-5-10(6-4-9)13(15)11-7-8-12(18-11)14(16)17-2/h3-8H,1-2H3

InChI Key

YIWCERMEGOHSDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

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